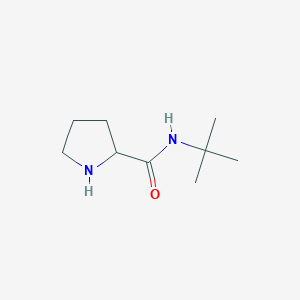

N-Tert-butylpyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

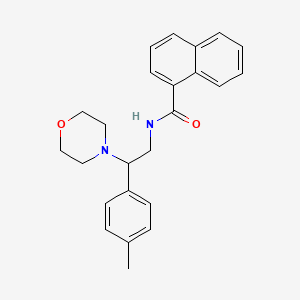

N-Tert-butylpyrrolidine-2-carboxamide is a chemical compound with the CAS Number: 938764-12-6 . It has a molecular weight of 170.25 . It is usually in powder form .

Molecular Structure Analysis

The IUPAC name for N-Tert-butylpyrrolidine-2-carboxamide is N-(tert-butyl)-2-pyrrolidinecarboxamide . The InChI code for the compound is 1S/C9H18N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis

N-Tert-butylpyrrolidine-2-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 170.25 .Scientific Research Applications

Microwave Assisted Synthesis and Antimicrobial Activity

A study by Sreekanth and Jha (2020) describes the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, including 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate. This synthesis method offers high yields and one of the products, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, shows potent antimicrobial properties (Sreekanth & Jha, 2020).

Synthesis of Fluoropyrrolidine Derivatives

Singh and Umemoto (2011) developed N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful in medicinal chemistry as dipeptidyl peptidase IV inhibitors. The study highlights the high yield synthesis of these compounds, which can be converted into various intermediates including 4-fluoropyrrolidine-2-carboxamides (Singh & Umemoto, 2011).

Synthesis of Protected α-Amino Acids

Baldwin et al. (1996) synthesized (S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate and its carboxamide derivative, reacting them with copper ‘catalysed’ Grignard reagents to yield protected α-amino acids. This offers moderate to good yields in amino acid synthesis (Baldwin et al., 1996).

Synthesis of Pharmacophores for Anticancer Agents

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, showing cytotoxicity in various cancer cell lines. This research contributes to the development of new anticancer agents (Kumar et al., 2009).

Synthesis of Solid-Phase Peptide α-Carboxamides

Gaehde and Matsueda (2009) developed a method for solid-phase synthesis of peptide α-carboxamides using N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid. This technique showcases the utility of tert-butyl derivatives in peptide synthesis (Gaehde & Matsueda, 2009).

Safety and Hazards

The safety information for N-Tert-butylpyrrolidine-2-carboxamide includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .

properties

IUPAC Name |

N-tert-butylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUUSRSYNZFTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tert-butylpyrrolidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2797193.png)

![1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2797195.png)

![N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2797196.png)

![Ethyl 4-[[2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2797197.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2797204.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2797209.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one](/img/structure/B2797211.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2797214.png)